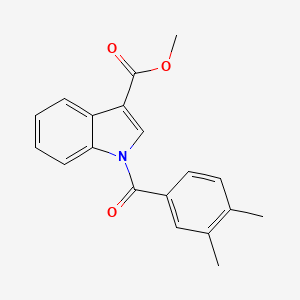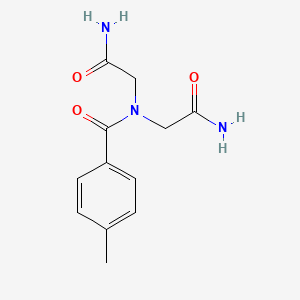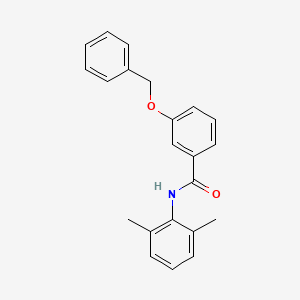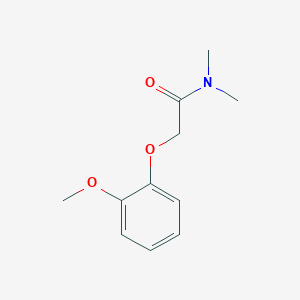
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide, also known as PPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinolinecarboxamides and has been found to exhibit promising activity against various diseases, including malaria, cancer, and Alzheimer's disease.
作用機序
The mechanism of action of 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In malaria, this compound has been shown to inhibit the activity of plasmepsins, which are essential enzymes for the survival of the Plasmodium parasite. In cancer, this compound has been found to inhibit the activity of various kinases and transcription factors, which are involved in cell proliferation and survival. In Alzheimer's disease, this compound has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. In malaria, this compound has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of antioxidant enzymes. In cancer, this compound has been found to induce cell cycle arrest, apoptosis, and inhibit angiogenesis. In Alzheimer's disease, this compound has been shown to reduce oxidative stress and improve synaptic function.
実験室実験の利点と制限
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and broad-spectrum activity. However, this compound also has some limitations, including its poor solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets for its development as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising activity against various diseases, including malaria, cancer, and Alzheimer's disease. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it exhibits various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, and further studies are needed to fully understand its potential therapeutic applications.
合成法
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an arylamine with a ketone or aldehyde in the presence of a Lewis acid catalyst. The Skraup synthesis involves the reaction of aniline with a ketone or aldehyde in the presence of a sulfuric acid catalyst.
科学的研究の応用
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been found to exhibit promising activity against malaria, cancer, and Alzheimer's disease. In malaria, this compound has been shown to be effective against both the asexual and sexual stages of the Plasmodium parasite. In cancer, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models.
特性
IUPAC Name |
2-phenyl-N-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-21(23-16-9-6-12-22-14-16)18-13-20(15-7-2-1-3-8-15)24-19-11-5-4-10-17(18)19/h1-14H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOOPUYRZLYVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine](/img/structure/B5873358.png)

![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)

![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)



![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)
![1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)

